2-(2-Pyridyl)-4-pentyn-2-ol
Overview
Description
The compound “2-(2-Pyridyl)-4-pentyn-2-ol” likely contains a pyridyl group, which is a fragment of a pyridine ring, and a pentynol group, which is a five-carbon chain with a triple bond and a hydroxyl group . Compounds with pyridyl groups are often used in the synthesis of various metal complexes .
Synthesis Analysis
While specific synthesis methods for “2-(2-Pyridyl)-4-pentyn-2-ol” are not available, similar compounds such as 2-benzoylpyridine can be synthesized by reacting phenyl(pyridine-2-yl)methanol with an ionic type hydride as a catalyst and dry air or dry oxygen as an oxidizing agent . Another example is the synthesis of 2-(2-pyridyl)benzimidazole, which was synthesized by solvent-free aldol condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Pyridyl)-4-pentyn-2-ol” would depend on its specific structure. Pyridyl-containing compounds are generally versatile and have diverse properties, making them useful in various fields .Scientific Research Applications
Ligand for Metal Complexes
2-Pyridyl compounds are known to be promising polydentate ligands for the design of metal complexes . They have several coordination centers with different donor properties, making them suitable for creating complex compounds .
Solvent Extraction
Cadmium(II) complexes of 2-pyridyl compounds have been used as models for solvent extraction of this toxic metal ion from aqueous environments . This application is particularly important in environmental science and industrial processes.
Synthesis of Biaryls
Organ and co-workers demonstrated the efficiency of a N-heterocyclic carbene (NHC) ligand for the synthesis of sterically demanding tetra-ortho-substituted biaryls, including 2-pyridylzinc bromide . This shows the potential of 2-pyridyl compounds in organic synthesis.
Conformational Analysis
Tris(hetaryl)substituted phosphines and their chalcogenides, which include 2-pyridyl compounds, have been studied for their spatial structure using methods of dipole moments, IR spectroscopy, and DFT B3PW91/6-311++G (df,p) calculations .
Design of Coordination Polymers
The coordination chemistry of 2-pyridyl ketoximes, which can be derived from 2-pyridyl compounds, has been used in the design of one-dimensional coordination polymers .
Biological Activities
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized from 2-pyridyl compounds, were designed and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests potential applications in medicinal chemistry and drug discovery.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-2-ylpent-4-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-7-10(2,12)9-6-4-5-8-11-9/h1,4-6,8,12H,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWZIKHRCLHDSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C1=CC=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260292 | |
Record name | α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54136-95-7 | |
Record name | α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54136-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-α-2-propyn-1-yl-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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